Cas no 133789-65-8 (5-(2R)-oxiran-2-yl-1,3-dioxaindane)

5-(2R)-oxiran-2-yl-1,3-dioxaindane 化学的及び物理的性質
名前と識別子
-
- (r)-3,4-methylenedioxystyreneoxide
- 5-[(2R)-oxiran-2-yl]-1,3-benzodioxole
- 3,4-methylenedioxyphenyloxirane
- 3,4-methylenedioxystyrene oxide
- 5-oxiranyl-1,3-benzodioxole
- safrole oxide
- 5-(2R)-oxiran-2-yl-1,3-dioxaindane
-
- MDL: MFCD25994004
計算された属性
- せいみつぶんしりょう: 164.04700
じっけんとくせい
- PSA: 30.99000
- LogP: 1.48660
5-(2R)-oxiran-2-yl-1,3-dioxaindane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1997061-10g |
5-[(2R)-oxiran-2-yl]-1,3-dioxaindane |
133789-65-8 | 10g |
$3007.0 | 2023-09-16 | ||
Enamine | EN300-1997061-5g |
5-[(2R)-oxiran-2-yl]-1,3-dioxaindane |
133789-65-8 | 5g |
$2028.0 | 2023-09-16 | ||
Enamine | EN300-1997061-5.0g |
5-[(2R)-oxiran-2-yl]-1,3-dioxaindane |
133789-65-8 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1997061-0.1g |
5-[(2R)-oxiran-2-yl]-1,3-dioxaindane |
133789-65-8 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1997061-0.5g |
5-[(2R)-oxiran-2-yl]-1,3-dioxaindane |
133789-65-8 | 0.5g |
$671.0 | 2023-09-16 | ||
Enamine | EN300-1997061-0.25g |
5-[(2R)-oxiran-2-yl]-1,3-dioxaindane |
133789-65-8 | 0.25g |
$642.0 | 2023-09-16 | ||
Enamine | EN300-1997061-2.5g |
5-[(2R)-oxiran-2-yl]-1,3-dioxaindane |
133789-65-8 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-1997061-10.0g |
5-[(2R)-oxiran-2-yl]-1,3-dioxaindane |
133789-65-8 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1997061-1.0g |
5-[(2R)-oxiran-2-yl]-1,3-dioxaindane |
133789-65-8 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1997061-0.05g |
5-[(2R)-oxiran-2-yl]-1,3-dioxaindane |
133789-65-8 | 0.05g |
$587.0 | 2023-09-16 |
5-(2R)-oxiran-2-yl-1,3-dioxaindane 関連文献
-
1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
5-(2R)-oxiran-2-yl-1,3-dioxaindaneに関する追加情報
Recent Advances in the Study of 5-(2R)-oxiran-2-yl-1,3-dioxaindane (CAS: 133789-65-8) in Chemical Biology and Pharmaceutical Research
The compound 5-(2R)-oxiran-2-yl-1,3-dioxaindane (CAS: 133789-65-8) has recently emerged as a promising candidate in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the significance of the oxirane (epoxide) ring in 5-(2R)-oxiran-2-yl-1,3-dioxaindane, which confers high reactivity and enables selective interactions with biological targets. Researchers have explored its role as a key intermediate in the synthesis of complex bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. The stereochemistry at the 2-position (R-configuration) has been shown to be critical for its biological activity, as evidenced by comparative studies with its enantiomer.
In terms of synthetic approaches, novel methodologies have been developed to improve the yield and enantioselectivity of 5-(2R)-oxiran-2-yl-1,3-dioxaindane. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient asymmetric epoxidation protocol using chiral catalysts, achieving >95% enantiomeric excess. This advancement addresses previous challenges in the large-scale production of the compound while maintaining its stereochemical purity.
Pharmacological investigations have revealed that 5-(2R)-oxiran-2-yl-1,3-dioxaindane exhibits potent inhibitory activity against several disease-relevant enzymes, including certain kinases and proteases involved in inflammatory pathways. Structure-activity relationship (SAR) studies have identified specific modifications to the dioxaindane scaffold that can enhance target selectivity while reducing off-target effects. These findings open new possibilities for developing more specific therapeutic agents based on this chemical framework.
The compound's potential applications extend beyond small-molecule therapeutics. Recent work has explored its use in targeted drug delivery systems, where the reactive oxirane moiety serves as an attachment point for various payloads. Additionally, its fluorescence properties have been investigated for potential use in bioimaging applications, although this area requires further exploration.
Despite these promising developments, challenges remain in fully characterizing the safety profile and pharmacokinetic properties of 5-(2R)-oxiran-2-yl-1,3-dioxaindane. Current research efforts are focusing on comprehensive toxicological assessments and formulation strategies to improve its bioavailability. The coming years are expected to yield important insights into the clinical translatability of compounds derived from this chemical scaffold.
In conclusion, 5-(2R)-oxiran-2-yl-1,3-dioxaindane represents a versatile and pharmacologically interesting compound with multiple potential applications in drug discovery and development. The recent advances in its synthesis and biological evaluation underscore its importance as a valuable tool in chemical biology and a promising lead structure for therapeutic development.
133789-65-8 (5-(2R)-oxiran-2-yl-1,3-dioxaindane) 関連製品
- 205-83-4(Acenaphth1,2-aanthracene)
- 885269-93-2(Benzoic acid,4-acetyl-2-bromo-, 1,1-dimethylethyl ester)
- 941972-73-2(N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide)
- 1807084-66-7(Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate)
- 1260798-43-3(2-ethoxy-4-(piperidin-4-yl)phenol)
- 771581-13-6(2-3-(difluoromethoxy)phenylethan-1-amine)
- 1803868-31-6(2-Bromo-1-(3-(bromomethyl)-4-nitrophenyl)propan-1-one)
- 225648-21-5(2-(4-Methoxyphenyl)benzobthiophen-6-ol)
- 522613-62-3(tert-butyl N-(2-ethenyl-4-methoxyphenyl)carbamate)
- 1861807-95-5(1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine)



